An In-depth Technical Guide to 3-Cyclohexylprop-2-yn-1-ol: Chemical Properties and Stability
An In-depth Technical Guide to 3-Cyclohexylprop-2-yn-1-ol: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclohexylprop-2-yn-1-ol is a propargyl alcohol derivative characterized by a cyclohexyl ring attached to a propargyl alcohol moiety. This unique structure, combining a bulky lipophilic group with a reactive propargyl alcohol function, makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and specialized chemical entities. The presence of both a hydroxyl group and a carbon-carbon triple bond provides multiple reaction sites for derivatization and molecular elaboration. This guide provides a comprehensive overview of the chemical properties and stability of 3-Cyclohexylprop-2-yn-1-ol, offering insights for its effective handling, storage, and application in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Cyclohexylprop-2-yn-1-ol is fundamental for its application in synthetic chemistry. While experimental data for some properties are not extensively reported in the literature, a combination of available data and predicted values provides a solid foundation for its use.
| Property | Value | Source |
| IUPAC Name | 3-cyclohexylprop-2-yn-1-ol | [1] |
| CAS Number | 42134-54-3 | [1] |
| Molecular Formula | C₉H₁₄O | [2] |
| Molecular Weight | 138.21 g/mol | [1] |
| Physical Form | Liquid (at room temperature) | [1] |
| Boiling Point | Not explicitly reported. For comparison, the saturated analog, 3-cyclohexyl-1-propanol, has a boiling point of 218 °C.[3] | |
| Density | Not explicitly reported. For comparison, the saturated analog, 3-cyclohexyl-1-propanol, has a density of 0.937 g/mL at 25 °C.[3] | |
| Solubility | Predicted to have low solubility in water. The related compound 3-cyclohexyl-1-propyne is described as slightly soluble in water.[4] | |
| InChI Key | FDBDQHOXWIOIHI-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of 3-Cyclohexylprop-2-yn-1-ol can be achieved through several established synthetic routes for propargyl alcohols. A common and effective method involves the reaction of a cyclohexylacetylene derivative with an electrophilic source of a hydroxymethyl group, such as formaldehyde or paraformaldehyde.
General Synthetic Approach: Alkynylation of Formaldehyde
A robust method for the preparation of terminal propargyl alcohols is the addition of a metalated alkyne to formaldehyde. This can be accomplished via a Grignard reaction or by using other organometallic reagents.
Step-by-Step Protocol:
-
Deprotonation of Cyclohexylacetylene: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cyclohexylacetylene in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78 °C).
-
Formation of the Acetylide: Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the solution. The progress of the deprotonation can be monitored by the evolution of butane gas.
-
Reaction with Formaldehyde: To the resulting solution of the lithium cyclohexylacetylide, add a source of formaldehyde, such as paraformaldehyde, which has been rigorously dried. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Stability Profile
The stability of 3-Cyclohexylprop-2-yn-1-ol is largely dictated by the reactivity of the propargyl alcohol moiety. Generally, propargyl alcohols exhibit moderate stability and can be sensitive to heat, strong acids, and bases.[5]
Thermal Stability
Propargyl alcohols can undergo decomposition at elevated temperatures. While specific data for 3-Cyclohexylprop-2-yn-1-ol is not available, distillations performed in a neutral or alkaline medium may lead to decomposition, potentially yielding formaldehyde.[6] For purification by distillation, it is advisable to perform it under reduced pressure and in the presence of a mild acid to stabilize the compound.[6]
pH Stability
-
Acidic Conditions: Propargyl alcohol itself is known to be relatively stable in acidic media and is even used as a corrosion inhibitor in acidic environments.[7] However, under strong acidic conditions and at elevated temperatures, acid-catalyzed hydrolysis and rearrangement can occur. For instance, propargyl alcohol in hydrochloric acid can undergo electrophilic addition of HCl and water to the alkyne, leading to various chlorinated and hydroxylated products.[8] It is plausible that 3-Cyclohexylprop-2-yn-1-ol would exhibit similar reactivity. The addition of a small amount of acid can, however, stabilize propargyl alcohol during concentration and dehydration processes.[6]
-
Basic Conditions: Propargyl alcohols are generally less stable under basic conditions, especially in the presence of strong bases and heat. Deprotonation of the hydroxyl group can facilitate side reactions. Distillations in alkaline media should be avoided to prevent decomposition.[6]
Oxidative and Reductive Stability
-
Oxidation: The primary alcohol of 3-Cyclohexylprop-2-yn-1-ol can be oxidized to the corresponding aldehyde, 3-cyclohexylprop-2-ynal, or further to the carboxylic acid. Selective oxidation to the aldehyde can be achieved using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[5][9][10] These reagents are known to be effective for the oxidation of propargylic alcohols without affecting the triple bond.[9]
-
Reduction: The carbon-carbon triple bond can be reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the choice of reducing agent and reaction conditions. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) will typically yield the corresponding (Z)-alkene. Reduction with sodium in liquid ammonia will produce the (E)-alkene. Complete saturation to 3-cyclohexylpropan-1-ol can be achieved by hydrogenation over a platinum or palladium catalyst.
Reactivity and Potential Applications in Drug Development
The dual functionality of 3-Cyclohexylprop-2-yn-1-ol makes it a versatile building block in medicinal chemistry.
Reactions of the Hydroxyl Group
The hydroxyl group can undergo a variety of transformations, including:
-
Esterification and Etherification: Formation of esters and ethers to introduce diverse functional groups.
-
Substitution Reactions: Conversion of the hydroxyl group into a good leaving group (e.g., tosylate or mesylate) allows for subsequent nucleophilic substitution reactions.
Reactions of the Alkyne Moiety
The terminal alkyne is a key functional group for a range of carbon-carbon and carbon-heteroatom bond-forming reactions:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for constructing more complex molecular architectures.[11][12]
-
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings.[13] This is a highly efficient and widely used reaction in drug discovery for linking molecular fragments.
-
Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in various cycloaddition reactions to construct diverse heterocyclic and carbocyclic ring systems.[14]
Applications in Medicinal Chemistry
The incorporation of the cyclohexyl group can increase the lipophilicity of a molecule, which can be advantageous for crossing biological membranes. The propargyl alcohol moiety serves as a versatile handle for the introduction of various pharmacophores. For example, related cyclohexyl-containing structures have been investigated for their potential as analgesic and anti-inflammatory agents.[15] The ability to form triazoles via click chemistry opens up possibilities for creating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
3-Cyclohexylprop-2-yn-1-ol is a valuable and versatile building block for organic synthesis, particularly in the field of drug development. Its unique combination of a lipophilic cyclohexyl group and a reactive propargyl alcohol moiety provides a platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its chemical properties, stability, and reactivity is essential for its effective utilization. While some experimental data remains to be fully elucidated, the information provided in this guide, based on available literature and the known chemistry of related compounds, offers a solid foundation for researchers and scientists working with this promising intermediate.
References
-
Rawsource. (2025, January 29). How Propargyl Alcohol Enhances Corrosion Inhibitors. [Link]
-
ResearchGate. (n.d.). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. [Link]
-
PubChem. (n.d.). (E)-3-Cyclohexyl-2-propen-1-ol. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Process of purifying propargyl alcohol.
-
ACS Publications. (2005, September 9). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. [Link]
-
YouTube. (2020, July 14). MnO2 oxidation reaction|| solved questions. [Link]
- Alagarsamy, V., Shankar, D., Solomon, V. R., Sheorey, R. V., & Parthiban, P. (2009). Synthesis and pharmacological evaluation of 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Acta Pharmaceutica, 59(1), 75-88.
- Maitra, A. N., Singh, G., & Bhattacharyya, K. (1990). Effect of Propargyl Alcohol on Corrosion and Hydrogenation of Steel in Hydrochloric Acid Solution. Corrosion, 46(5), 428-434.
-
University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. [Link]
-
UCL Discovery. (2015, October 29). HBF4-Catalysed Nucleophilic Substitutions of Propargylic Alcohols. [Link]
-
ResearchGate. (n.d.). Kinetic resolution of alkyl,aryl‐substituted propargylic alcohols: Influence of the substituent on the alkynyl terminus. [Link]
-
MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. [Link]
-
Perfumer & Flavorist. (n.d.). 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PubChemLite. (n.d.). 3-cyclohexylprop-2-yn-1-ol (C9H14O). [Link]
-
Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes with. [Link]
-
Elsevier. (n.d.). Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2. [Link]
-
ChemTalk. (2023, March 10). Cycloaddition Reactions. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
National Institutes of Health. (n.d.). Scope and advances in the catalytic propargylic substitution reaction. [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. [Link]
-
Frontiers in Chemistry. (2023, September 21). Recent progress in cycloaddition reactions of cyclopropenone. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Cyclohex-1-enyl-prop-2-enal. [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]
-
Washington University School of Medicine. (n.d.). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). [Link]
-
ResearchGate. (2019, March 2). How to synthesis the 3-Decyn-1-ol substance?. [Link]
-
Stenutz. (n.d.). 3-cyclohexylprop-1-yne. [Link]
-
PubChem. (n.d.). 3-Cyclohexylprop-2-enal. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). 3-hydroxy-1-cyclohexene-1-carboxaldehyde. [Link]
-
ResearchGate. (2026, February 6). Synthesis and antimycobacterial activity of 3-aryl-, 3-cyclohexyl- and 3-heteroaryl- substituted-2-(1H(2H)-benzotriazol-1(2)-yl)prop-2-enenitriles, prop-2-enamides and propenoic acids. II. [Link]
-
Organic Syntheses. (n.d.). Cyclohexene, 2-(1-buten-3-ynyl)-1,3,3-trimethyl-, (E)-. [Link]
-
Wiley Online Library. (2022, September 6). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived scaffold as μ‐opioid receptor antagonists. [Link]
-
ResearchGate. (n.d.). Liquid-liquid equilibria of propionic acid - Water - Solvent (n-Hexane, cyclohexane, cyclohexanol and cyclohexyl acetate) ternaries at 298.15 K. [Link]
Sources
- 1. 3-cyclohexylprop-2-yn-1-ol | 42134-54-3 [sigmaaldrich.com]
- 2. PubChemLite - 3-cyclohexylprop-2-yn-1-ol (C9H14O) [pubchemlite.lcsb.uni.lu]
- 3. 3-Cyclohexyl-1-propanol 99 1124-63-6 [sigmaaldrich.com]
- 4. 3-Cyclohexyl-1-propyne, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 7. rawsource.com [rawsource.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. hrcak.srce.hr [hrcak.srce.hr]
